1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
Description
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a bromopyridine moiety and a bicyclo[3.1.0]hexane scaffold, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJTSVFRVGVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic core, which can then be further functionalized to introduce the bromopyridine group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.
Cycloaddition Reactions: The bicyclic core can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It can be used in the study of biological systems, including the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the bicyclic core provides structural stability and enhances binding affinity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride include other bicyclic structures, such as:
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic core but different substituents, leading to variations in chemical properties and applications.
Bicyclo[1.1.1]pentanes: These structures are also used as bioisosteres in medicinal chemistry and have distinct reactivity profiles.
The uniqueness of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
